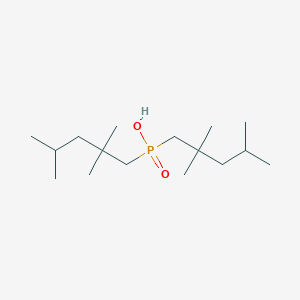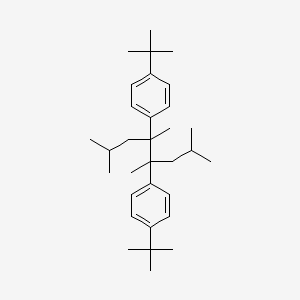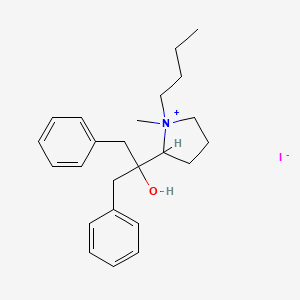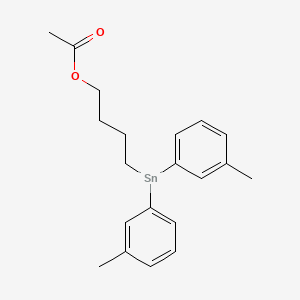
Bis(2,2,4-trimethylpentyl)phosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is known for its unique chemical properties and is widely used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,2,4-trimethylpentyl)phosphinic acid typically involves the reaction of sodium hypophosphite with diisobutylene in the presence of a photoinitiator such as acetone . The reaction is carried out under ultraviolet light for 8 to 20 hours, followed by alkaline washing, acidification, dehydration, and negative pressure distillation to obtain the final product . Another method involves dissolving sodium hypophosphite in acetic acid, adding diisobutylene, and using azodiisobutyronitrile as an initiator under normal pressure and room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be safe, simple, and economical, with great selectivity and reduced pollution .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2,2,4-trimethylpentyl)phosphinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions can produce phosphine derivatives .
Wissenschaftliche Forschungsanwendungen
Bis(2,2,4-trimethylpentyl)phosphinic acid has a wide range of scientific research applications. It is used as a surface passivating ligand in the synthesis of cadmium selenide and cadmium telluride nanocrystals . Additionally, it functions as a metal ion chelating agent, making it useful in the extraction of transition metal ions in liquid-liquid systems . The compound is also employed in the development of hydrophobic eutectic solvents for various chemical processes .
Wirkmechanismus
The mechanism of action of bis(2,2,4-trimethylpentyl)phosphinic acid involves its ability to form strong complexes with metal ions . This property is utilized in various applications, such as metal extraction and nanocrystal synthesis. The compound interacts with metal ions through its phosphinic acid group, forming stable complexes that can be easily separated from the solution .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to bis(2,2,4-trimethylpentyl)phosphinic acid include other organophosphorus acids such as bis(2-ethylhexyl)phosphinic acid and bis(2,4,4-trimethylpentyl)thiophosphinic acid .
Uniqueness: What sets this compound apart from its counterparts is its unique combination of hydrophobicity and strong metal ion chelating properties . This makes it particularly effective in applications requiring selective metal ion extraction and surface passivation .
Eigenschaften
CAS-Nummer |
83411-73-8 |
|---|---|
Molekularformel |
C16H35O2P |
Molekulargewicht |
290.42 g/mol |
IUPAC-Name |
bis(2,2,4-trimethylpentyl)phosphinic acid |
InChI |
InChI=1S/C16H35O2P/c1-13(2)9-15(5,6)11-19(17,18)12-16(7,8)10-14(3)4/h13-14H,9-12H2,1-8H3,(H,17,18) |
InChI-Schlüssel |
XVHVNCPRASOHMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)(C)CP(=O)(CC(C)(C)CC(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2-Methoxy-2-phenylethyl)tellanyl]benzene](/img/structure/B14428170.png)
![3H-Indolium, 2-[2-(4-methoxyphenyl)ethenyl]-1,3,3-trimethyl-](/img/structure/B14428175.png)
![1-Chloro-3-[(Z)-phenyl-NNO-azoxy]benzene](/img/structure/B14428176.png)
![2-[(2-Bromo-4-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14428179.png)

![5-Azapentacyclo[6.3.1.03,10.04,6.05,9]dodeca-1(12),3,6,8,10-pentaene](/img/structure/B14428222.png)


![{1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone](/img/structure/B14428232.png)
![9,10-Bis[(4-chlorophenyl)ethynyl]anthracene](/img/structure/B14428235.png)
![4-[(Octyloxy)methylidene]cyclohex-1-ene](/img/structure/B14428239.png)
![N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14428247.png)
